2-Ethoxy-6-[(mesitylamino)methyl]phenol

Structural Chemistry Coordination Chemistry Ligand Design

2-Ethoxy-6-[(mesitylamino)methyl]phenol (CAS 1178225-59-6) features a unique O,N-chelating site and bulky mesityl group for catalyst design studies. It has reported in vitro activity against S. aureus and E. coli (MIC 50 µg/mL) and potential as a polymer antioxidant. For R&D only; not a substitute for well-characterized analogs. Request a quote for this specialist compound.

Molecular Formula C18H23NO2
Molecular Weight 285.387
CAS No. 1178225-59-6
Cat. No. B2424480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-[(mesitylamino)methyl]phenol
CAS1178225-59-6
Molecular FormulaC18H23NO2
Molecular Weight285.387
Structural Identifiers
SMILESCCOC1=CC=CC(=C1O)CNC2=C(C=C(C=C2C)C)C
InChIInChI=1S/C18H23NO2/c1-5-21-16-8-6-7-15(18(16)20)11-19-17-13(3)9-12(2)10-14(17)4/h6-10,19-20H,5,11H2,1-4H3
InChIKeyQDHYRXAFZUSHOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-6-[(mesitylamino)methyl]phenol (CAS 1178225-59-6): Chemical Identity and Baseline Characteristics


2-Ethoxy-6-[(mesitylamino)methyl]phenol (CAS 1178225-59-6) is a synthetic organic compound belonging to the class of aminomethylphenols. It is characterized by a phenolic core substituted with an ethoxy group at the 2-position and a bulky mesitylamino (2,4,6-trimethylanilino) moiety linked via a methyl bridge at the 6-position . Its molecular formula is C18H23NO2 and its molecular weight is 285.38 g/mol . The compound is commercially available for research purposes, with suppliers indicating a purity specification of >90% . It is a solid at room temperature and is soluble in organic solvents like ethanol and methanol .

Why Analogs of 2-Ethoxy-6-[(mesitylamino)methyl]phenol Are Not Direct Substitutes


Direct substitution of 2-Ethoxy-6-[(mesitylamino)methyl]phenol with structurally similar analogs is not scientifically justified due to the absence of quantitative comparative data for this specific compound. While related molecules like 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol have been crystallographically characterized and shown to possess strong intramolecular O—H⋯N hydrogen bonds [1], no such data exists for the target compound. Furthermore, vendor sources explicitly state that no peer-reviewed studies detailing its synthesis or spectroscopic analysis are present in the accessible literature . Therefore, any assumption of functional equivalence or interchangeability with analogs such as 2-methoxy-6-[(mesitylamino)methyl]phenol or 2-ethoxy-6-[(anilino)methyl]phenol would be purely speculative and carries a high risk of experimental failure.

Quantitative Evidence Guide for 2-Ethoxy-6-[(mesitylamino)methyl]phenol (CAS 1178225-59-6)


Comparative Structural Evidence: Intramolecular Hydrogen Bonding in Related Schiff Base Analogs

While no direct structural data is available for the target compound, its closely related Schiff base analogs demonstrate a strong intramolecular O—H⋯N hydrogen bond, a key feature for ligand pre-organization. For instance, the compound 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, which shares the core 2-ethoxy-6-substituted phenol structure, has been crystallographically characterized and exhibits this bond with a dihedral angle between aromatic rings of 16.87°/19.93° [1]. In contrast, the target compound contains a saturated amine (-CH2-N-) instead of an imine (-CH=N-), which is expected to influence the geometry and strength of this hydrogen bond .

Structural Chemistry Coordination Chemistry Ligand Design

Steric Bulk Differentiation: The Role of the Mesitylamino Group

The mesitylamino (2,4,6-trimethylanilino) group provides significant steric hindrance compared to an unsubstituted aniline. Vendor literature states the ortho-methyl groups create a cone angle of 150°, which forces a directional approach during reactions like imine formation . This contrasts with the smaller cone angle of aniline (approx. 120-130°). While not a direct comparison for the final compound, this property of the amine precursor is critical. The target compound's synthesis from mesitylamine (pKa 5.2) versus aniline (pKa 4.6) also suggests differences in nucleophilicity and oxidative stability .

Synthetic Chemistry Steric Hindrance Reaction Selectivity

Potential Research Applications for 2-Ethoxy-6-[(mesitylamino)methyl]phenol Based on Structural Analogy


Ligand Scaffold for Coordination Chemistry

Based on the well-characterized properties of structurally related 2-ethoxy-6-substituted phenols, this compound is a candidate for use as a bidentate (O, N) ligand for transition metals. The arrangement of the phenolic hydroxyl and the amine nitrogen creates a chelation site that is ideal for forming stable metal complexes . The bulky mesityl group is hypothesized to influence the coordination geometry and nuclearity of the resulting complexes, which is a valuable tool in catalyst design. However, the actual coordination behavior has not been experimentally confirmed and would require de novo investigation.

Antimicrobial Screening Candidate

Vendor sources indicate that this compound has been tested in vitro and shown activity against Staphylococcus aureus and Escherichia coli, with reported Minimum Inhibitory Concentration (MIC) values of 50 µg/mL for both bacterial strains . While these are single data points from a non-peer-reviewed source and lack comparator data, they provide a baseline for considering this scaffold in antimicrobial screening campaigns. The activity is significantly lower than common antibiotics (e.g., MIC for ampicillin vs. E. coli is typically 2-8 µg/mL), positioning this compound as a weak starting point for medicinal chemistry optimization rather than a potent lead.

Material Science Additive

Vendor literature suggests that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties, with the phenolic structure also conferring antioxidant activity to the material . This application is speculative and based on the general properties of sterically hindered phenols, which are known to act as radical scavengers and polymer stabilizers. No specific data, such as oxidation induction time (OIT) or tensile strength changes, is available for this exact compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethoxy-6-[(mesitylamino)methyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.